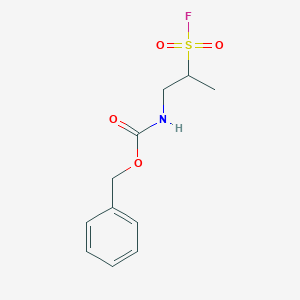
Benzyl N-(2-fluorosulfonylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(2-fluorosulfonylpropyl)carbamate is a chemical compound with the CAS Number: 2344685-85-2 . It has a molecular weight of 275.3 . The compound is typically stored at a temperature of 4°C and is usually in powder form .
Molecular Structure Analysis
The InChI code for Benzyl N-(2-fluorosulfonylpropyl)carbamate is1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Benzyl N-(2-fluorosulfonylpropyl)carbamate is a powder that is stored at a temperature of 4°C . It has a molecular weight of 275.3 .Wissenschaftliche Forschungsanwendungen
Organoiodine-Catalyzed Intramolecular Oxyaminations
Benzyl N-(fluorosulfonyl)carbamate serves as an exogenous nitrogen source in organoiodine-catalyzed enantioselective intramolecular oxyaminations. This application enables the synthesis of enantioenriched lactones and oxazolines from γ,δ- and δ,ε-unsaturated esters and N-allyl amides, respectively, showcasing the compound's utility in synthesizing complex nitrogen-containing molecules (Chisato Wata & T. Hashimoto, 2021).
Synthesis of Fluorinated Compounds
The compound has been implicated in novel methods for constructing 3,3-disubstituted and 3,3-spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones, which are critical intermediates for electrophilic asymmetric fluorination. This process highlights its role in facilitating the introduction of fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Z. Liu, N. Shibata, & Y. Takéuchi, 2000).
Nanoparticle Carrier Systems for Agriculture
Although not directly related to Benzyl N-(2-fluorosulfonylpropyl)carbamate, related carbamates such as methyl-2-benzimidazole carbamate (MBC) have been explored for agricultural applications. MBC, along with tebuconazole, has been used to create solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides. These carrier systems aim to improve the efficacy, reduce environmental toxicity, and minimize losses due to degradation or leaching, demonstrating the broader potential of carbamates in innovative agricultural solutions (E. Campos et al., 2015).
Fluoroamines Synthesis
The synthesis of N-benzyl fluoroamines through the use of cyclic sulfamidates derived from benzyl N-(2-fluorosulfonylpropyl)carbamate highlights its role in generating fluorinated amine derivatives. These fluoroamines are crucial for developing pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atom (J. Posakony & T. Tewson, 2002).
Safety And Hazards
The safety information for Benzyl N-(2-fluorosulfonylpropyl)carbamate indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
benzyl N-(2-fluorosulfonylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAQSVWDTPHMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(2-fluorosulfonylpropyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)
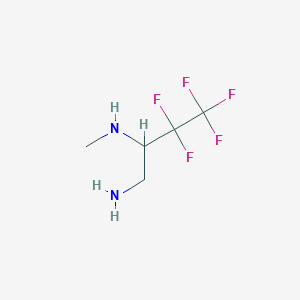
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)
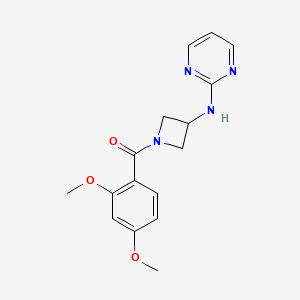
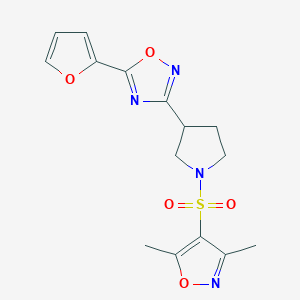
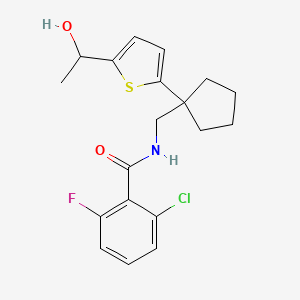
![Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate](/img/structure/B2701521.png)
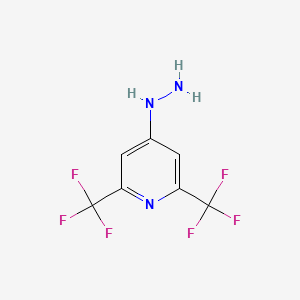
![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2701524.png)
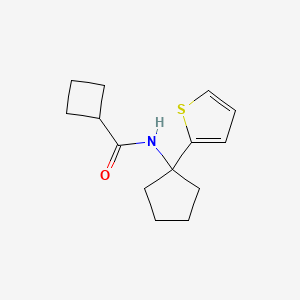
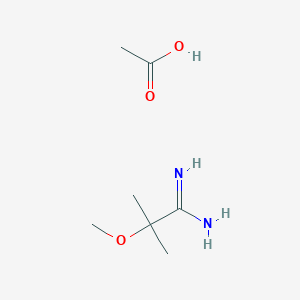
![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)
![N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2701533.png)